Scaffold-Level Affinity Advantage: Azepane vs. Piperidine Core Rings in Histamine H3 Receptor Binding
In a direct structural comparison between azepane- and piperidine-containing biphenyloxy-alkyl derivatives, the azepane scaffold conferred superior binding affinity at the human histamine H3 receptor. Compound 13 (1-(6-(3-phenylphenoxy)hexyl)azepane) exhibited a Ki value of 18 nM, representing the highest affinity among all compounds tested [1]. The corresponding piperidine analog with an optimized five-carbon linker (compound 14) showed a Ki value of 25 nM—approximately 1.4-fold lower affinity than the azepane derivative [1].
| Evidence Dimension | Receptor binding affinity (Ki) at human histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 18 nM (1-(6-(3-phenylphenoxy)hexyl)azepane, compound 13) |
| Comparator Or Baseline | Ki = 25 nM (1-(5-(4-phenylphenoxy)pentyl)piperidine, compound 14) |
| Quantified Difference | Azepane derivative shows 1.4-fold higher affinity (lower Ki by 7 nM) |
| Conditions | In vitro radioligand binding assay using human histamine H3 receptor |
Why This Matters
This affinity difference translates to potentially lower effective dosing requirements and reduced off-target engagement in CNS-targeted H3 receptor programs.
- [1] Łażewska D, et al. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorg Med Chem. 2017;25(20):5886-5896. View Source
